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Compound of Interest

Compound Name: 4-Isopropylanisole

Cat. No.: B1583350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-isopropylanisole (CAS 4132-48-3), a key aromatic compound with applications in fragrance,

flavoring, and as a potential therapeutic agent.[1] This document is designed to serve as a core

reference for researchers and professionals involved in the identification, characterization, and

quality control of this molecule.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-isopropylanisole, facilitating

easy comparison and reference.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.14 d 2H Ar-H (ortho to OCH₃)

6.84 d 2H
Ar-H (ortho to

CH(CH₃)₂)

3.78 s 3H -OCH₃

2.86 sept 1H -CH(CH₃)₂

1.22 d 6H -CH(CH₃)₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

157.7 Ar-C (para to CH(CH₃)₂)

140.7 Ar-C (ipso to CH(CH₃)₂)

127.3 Ar-C (ortho to CH(CH₃)₂)

113.8 Ar-C (ortho to OCH₃)

55.2 -OCH₃

33.2 -CH(CH₃)₂

24.1 -CH(CH₃)₂

Solvent: CDCl₃[2]

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

2960 Strong C-H stretch (aliphatic)

2870 Medium C-H stretch (aliphatic)

1610, 1510 Strong C=C stretch (aromatic)

1245 Strong C-O stretch (aryl ether)

825 Strong
C-H bend (para-disubstituted

aromatic)

Sample Preparation: Liquid Film[2]

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

150 27 [M]⁺ (Molecular Ion)

135 100 [M-CH₃]⁺

105 ~10 [M-CH₃-CH₂O]⁺ or [C₇H₇O]⁺

91 ~10 [C₇H₇]⁺ (Tropylium ion)

77 ~6 [C₆H₅]⁺ (Phenyl ion)

Ionization Method: Electron Ionization (EI)[3]

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
λ (nm) Notes

254 Used for HPLC detection.[4]

A full UV-Vis spectrum with λmax and molar absorptivity is not readily available in the searched

literature.

Experimental Workflows
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The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound such as 4-isopropylanisole.

General Workflow for Spectroscopic Analysis of 4-Isopropylanisole

Sample Preparation

Spectroscopic Analysis

Data Processing and Analysis

Conclusion

Pure 4-Isopropylanisole Sample

UV-Vis Spectroscopy IR Spectroscopy NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry

Determine λmax Identify Functional Groups Elucidate Carbon-Hydrogen Framework Determine Molecular Weight and Fragmentation

Structure Confirmation and Purity Assessment

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Experimental Protocols
The following are representative experimental protocols for the spectroscopic techniques

discussed. While the exact conditions for the presented data are not available, these methods

are standard for the analysis of organic compounds like 4-isopropylanisole.
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UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) which are

characteristic of the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

A stock solution of 4-isopropylanisole is prepared by accurately weighing a small amount

of the compound and dissolving it in a UV-grade solvent (e.g., ethanol or hexane) in a

volumetric flask.

Serial dilutions are made to obtain a concentration that gives an absorbance reading in the

optimal range of the instrument (typically 0.1 - 1.0).

Procedure:

The spectrophotometer is turned on and allowed to warm up.

A pair of matched quartz cuvettes are cleaned and rinsed with the solvent.

One cuvette is filled with the pure solvent to serve as a blank.

The second cuvette is filled with the sample solution.

A baseline correction is performed with the solvent-filled cuvette.

The absorbance spectrum of the sample is recorded over a specified wavelength range

(e.g., 200-400 nm).

The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on the absorption

of infrared radiation, which causes molecular vibrations.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1583350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation (Liquid Film Method):

As 4-isopropylanisole is a liquid at room temperature, the neat liquid film method is

appropriate.[2]

A small drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are

transparent to infrared radiation.

The plates are gently pressed together to form a thin liquid film.

Procedure:

A background spectrum of the empty sample compartment is recorded to account for

atmospheric CO₂ and water vapor.

The prepared salt plates with the sample are placed in the sample holder of the

spectrometer.

The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to

identify characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule by analyzing the

magnetic properties of atomic nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).[2]

Sample Preparation:

Approximately 5-10 mg of 4-isopropylanisole is dissolved in about 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if

the solvent does not contain a reference.
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Procedure for ¹H NMR:

The NMR tube is placed in the spectrometer probe.

The magnetic field is "locked" onto the deuterium signal of the solvent.

The magnetic field is "shimmed" to achieve homogeneity.

A series of radiofrequency pulses are applied, and the resulting free induction decay (FID)

is recorded.

The FID is Fourier transformed to produce the ¹H NMR spectrum.

The spectrum is phased, baseline corrected, and referenced to TMS at 0 ppm.

The chemical shifts, integration, and multiplicity of the signals are analyzed.

Procedure for ¹³C NMR:

Similar sample preparation is used, though a higher concentration may be beneficial.

The spectrometer is tuned to the ¹³C frequency.

A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in

single lines for each unique carbon atom.

A larger number of scans is usually required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

The resulting spectrum is processed and referenced, typically to the solvent peak (e.g.,

CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule,

which aids in its identification and structural elucidation.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.
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Sample Preparation:

A dilute solution of 4-isopropylanisole is prepared in a volatile organic solvent (e.g.,

methanol or dichloromethane).

Procedure (Electron Ionization - EI):

The sample is injected into the GC, where it is vaporized and separated from any

impurities.

The separated compound enters the ion source of the mass spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

The molecular ion and any fragment ions formed by its decomposition are accelerated into

the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Isopropylanisole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583350#spectroscopic-data-of-4-isopropylanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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